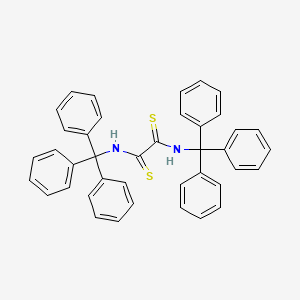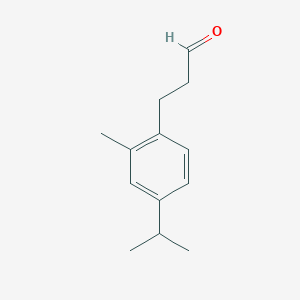
2-Methyl-4-(1-methylethyl)-benzenepropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanal, 2-methyl-4-(1-methylethyl)-, also known as 3-(2-methyl-4-propan-2-ylphenyl)propanal, is an organic compound with the molecular formula C13H18O. This compound is a derivative of benzene and is characterized by the presence of a propanal group attached to a benzene ring substituted with a methyl and an isopropyl group. It is commonly used in the fragrance industry due to its pleasant odor.
准备方法
Synthetic Routes and Reaction Conditions
Benzenepropanal, 2-methyl-4-(1-methylethyl)- can be synthesized through the Friedel-Crafts alkylation of isopropylbenzene (cumene) with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of Benzenepropanal, 2-methyl-4-(1-methylethyl)- involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The product is then purified through distillation and recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
Oxidation: Benzenepropanal, 2-methyl-4-(1-methylethyl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2-methyl-4-propan-2-ylphenyl)propanoic acid.
Reduction: 3-(2-methyl-4-propan-2-ylphenyl)propanol.
Substitution: Various halogenated derivatives depending on the substituent used.
科学研究应用
Benzenepropanal, 2-methyl-4-(1-methylethyl)- is widely used in scientific research due to its versatile chemical properties. It is utilized in:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of aromatic aldehydes with biological systems.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Primarily in the fragrance industry for the formulation of perfumes and scented products.
作用机制
The mechanism of action of Benzenepropanal, 2-methyl-4-(1-methylethyl)- involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include the activation of oxidative stress responses and modulation of enzyme activity.
相似化合物的比较
Similar Compounds
- Benzenepropanal, 4-(1,1-dimethylethyl)-
- Benzenepropanal, α-methyl-4-(1-methylethyl)-
- Benzenepropanal, α-methyl-2-(1-methylethyl)-
Uniqueness
Benzenepropanal, 2-methyl-4-(1-methylethyl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both a methyl and an isopropyl group enhances its hydrophobicity and influences its reactivity in chemical reactions. This makes it particularly valuable in applications where specific molecular interactions are required, such as in the fragrance industry.
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
3-(2-methyl-4-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-10(2)13-7-6-12(5-4-8-14)11(3)9-13/h6-10H,4-5H2,1-3H3 |
InChI 键 |
NMDUUPWJBWOPKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C)C)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


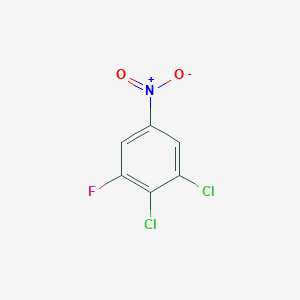

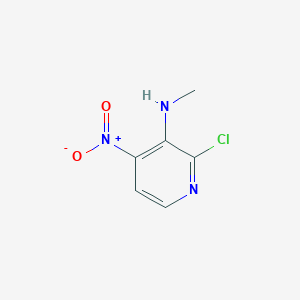

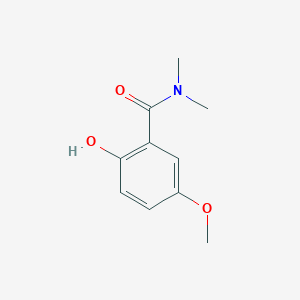

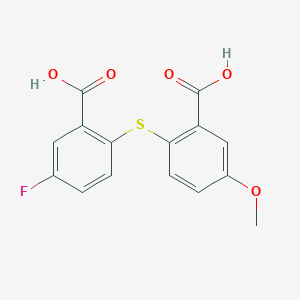
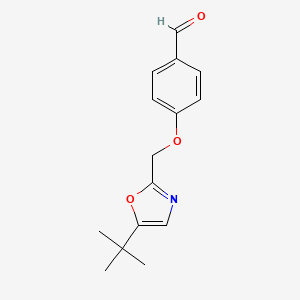
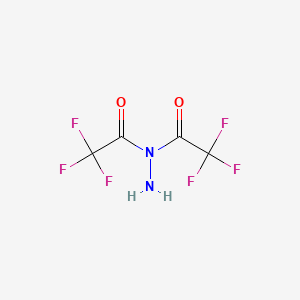


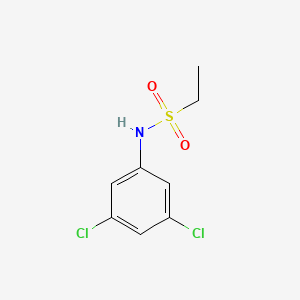
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
